5-Bromo-2-methoxy-4-methylphenylboronic acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

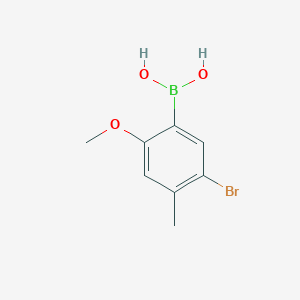

5-Bromo-2-methoxy-4-methylphenylboronic acid is a boronic acid derivative characterized by a substituted aromatic ring. Its IUPAC name is derived from the parent phenylboronic acid structure, with substituents introduced at specific positions. The numbering follows the phenyl ring, where the boronic acid group occupies the para position relative to the methyl group, the methoxy group is ortho to the boronic acid, and the bromine atom is meta to the methyl group.

The molecular formula is C₈H₁₀BBrO₃ , which reflects the presence of one boron atom, one bromine atom, and three oxygen atoms (two from the boronic acid group and one from the methoxy substituent). The molecular weight is 244.88 g/mol , computed based on the atomic masses of its constituent elements.

Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (5-bromo-2-methoxy-4-methylphenyl)boronic acid |

| SMILES Notation | COc1cc(C)c(cc1B(O)O)Br |

| InChI Key | XELJRMLEIJXFPS-UHFFFAOYSA-N |

| CAS Registry Number | 2096336-26-2 |

The SMILES string COc1cc(C)c(cc1B(O)O)Br encodes the connectivity of the molecule, where B(O)O represents the boronic acid group, CO denotes the methoxy substituent, and C and Br indicate the methyl and bromine groups, respectively.

Crystallographic and Stereochemical Properties

While direct crystallographic data for 5-bromo-2-methoxy-4-methylphenylboronic acid are not available in the provided sources, insights can be drawn from analogous boronic acid derivatives. Boronic acids typically exhibit trigonal planar geometry around the boron atom, with boron-oxygen (B–O) bond lengths ranging from 1.35–1.38 Å . The boronic acid group often participates in intermolecular hydrogen bonding , forming dimers or extended networks via O–H···O interactions, as observed in phenylboronic acid.

For substituted boronic acids, steric and electronic effects influence crystal packing. Electron-donating groups (e.g., methoxy) may reduce hydrogen-bonding propensity compared to electron-withdrawing groups (e.g., bromine). The methyl group at the para position and the methoxy group at the ortho position likely introduce steric hindrance, potentially altering the crystal lattice arrangement.

Stereochemical considerations include:

Electronic Structure and Boron-Centered Reactivity

Electronic Effects and Acidity

The electronic properties of 5-bromo-2-methoxy-4-methylphenylboronic acid are governed by its substituents:

- Methoxy group (–OCH₃) : Electron-donating via resonance, increasing the boronic acid’s pKa compared to unsubstituted phenylboronic acid.

- Methyl group (–CH₃) : Electron-donating via inductive effects, further raising the pKa.

- Bromine atom (–Br) : Electron-withdrawing via inductive effects, slightly lowering the pKa.

For context, phenylboronic acid has a pKa of 8.8 , while 2-methoxyphenylboronic acid has a higher pKa (~9.0) due to the electron-donating methoxy group. The bromine in the target compound may offset this effect, resulting in a moderate pKa.

Reactivity Overview

The boron center undergoes tetracoordination with nucleophiles, enabling diverse reactivity:

- Protodeboronation (PDeB) : Cleavage of the C–B bond under acidic or protic conditions, as demonstrated in computational studies. The transition state involves a six-membered ring with a water molecule acting as a proton donor and O–B bond acceptor.

- Cross-Coupling Reactions : Participation in Suzuki-Miyaura couplings, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst. The electron-withdrawing bromine may enhance oxidative addition rates.

- Ester Formation : Reaction with diols (e.g., pinacol) to form boronic esters, which are more stable and easier to handle.

Table 1: Substituent Effects on Boronic Acid Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| –OCH₃ (Methoxy) | Electron-donating | Slower PDeB, higher pKa |

| –CH₃ (Methyl) | Electron-donating | Stabilizes boronate anion |

| –Br (Bromine) | Electron-withdrawing | Enhances electrophilicity |

Mechanistic Insights

In PDeB , the boronic acid undergoes hydrolysis via a concerted mechanism involving a water molecule. Computational studies on analogous systems show a free energy barrier of ~47 kcal/mol for such processes, influenced by substituent electronegativity and hydrogen-bonding networks. The bromine atom’s inductive effect may stabilize the transition state, lowering the activation energy compared to purely electron-donating substituents.

Propiedades

IUPAC Name |

(5-bromo-2-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJRMLEIJXFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methylphenylboronic acid typically involves the bromination of 2-methoxy-4-methylphenylboronic acid. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-methylphenylboronic acid in acetic acid at elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of 5-Bromo-2-methoxy-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxy-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-2-methoxy-4-methylphenylboronic acid is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound has been employed for synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes makes it valuable in developing drugs targeting various diseases, including cancer.

Material Science

The compound is also applied in producing advanced materials such as polymers and electronic components. Its unique properties allow for the development of materials with enhanced performance characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 5-Bromo-2-methoxy-4-methylphenylboronic acid in synthesizing derivatives that exhibited significant anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Development of Enzyme Inhibitors

Research highlighted the compound's potential as a biochemical probe for inhibiting specific enzyme activities related to metabolic pathways. The results indicated a substantial reduction in enzyme activity at varying concentrations, suggesting its utility in drug development targeting metabolic disorders.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Used as a reagent in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. | |

| Medicinal Chemistry | Employed in synthesizing enzyme inhibitors and receptor ligands for drug development. | |

| Material Science | Applied in producing advanced materials like polymers and electronic components. |

Mecanismo De Acción

The primary mechanism of action for 5-Bromo-2-methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The reaction proceeds through three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, which modulate electronic and steric properties:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Bromo-2-methoxy-4-methylphenylboronic acid | 2096336-26-2 | Br (5), OMe (2), Me (4) | 244.88 | Steric bulk at position 4 |

| 2-Bromo-5-methoxyphenylboronic acid | 89694-44-0 | Br (2), OMe (5) | 231.00 | Electron-donating OMe at position 5 |

| 3-Bromo-2-methoxyphenylboronic acid | 352525-80-5 | Br (3), OMe (2) | 231.00 | Proximity of Br and OMe groups |

| 5-Fluoro-2-methoxyphenylboronic acid | 16824-65 | F (5), OMe (2) | 169.94 | Electron-withdrawing F substituent |

| (4-Bromo-5-methylthiophen-2-yl)boronic acid | 154566-69-5 | Br (4), Me (5) (thiophene ring) | 220.88 | Heterocyclic core |

Key Observations :

- Steric Effects : The methyl group in 5-bromo-2-methoxy-4-methylphenylboronic acid increases steric hindrance compared to analogs lacking a methyl substituent (e.g., 2-bromo-5-methoxyphenylboronic acid). This may slow transmetalation in cross-couplings but stabilize intermediates .

- Electronic Modulation : Methoxy groups (electron-donating) enhance ring activation, while bromine and fluorine (electron-withdrawing) deactivate the ring. For example, 5-fluoro-2-methoxyphenylboronic acid exhibits reduced electron density compared to brominated analogs, altering reactivity in electrophilic substitutions .

- Heterocyclic vs. Benzene Cores : Thiophene-based boronic acids (e.g., (4-bromo-5-methylthiophen-2-yl)boronic acid) offer distinct conjugation pathways and electronic properties, favoring applications in organic electronics .

Reactivity in Cross-Coupling Reactions

The position of substituents relative to the boronic acid group (-B(OH)₂) critically impacts Suzuki-Miyaura coupling efficiency:

- Ortho-Substituents : In 3-bromo-2-methoxyphenylboronic acid, the proximity of Br and OMe groups may lead to steric clashes during palladium coordination, reducing reaction yields compared to para-substituted analogs .

- Meta-Substituents : 5-Bromo-2-methoxy-4-methylphenylboronic acid’s methyl group at position 4 (meta to boronic acid) may shield the catalytic site, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases) .

Stability and Handling

- Pinacol Esters : Analogs like 3-bromo-5-methoxycarbonyl-4-methylphenylboronic acid pinacol ester (PN-4589) are stabilized against protodeboronation, making them preferable for long-term storage .

- Free Boronic Acids : 5-Bromo-2-methoxy-4-methylphenylboronic acid’s free -B(OH)₂ group offers higher reactivity but requires anhydrous conditions to prevent decomposition .

Actividad Biológica

5-Bromo-2-methoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-methoxy-4-methylphenylboronic acid is characterized by the presence of a boronic acid group, which is known to interact with various biological targets. The molecular structure can be represented as follows:

- Molecular Formula : CHBBrO

- Molecular Weight : 227.99 g/mol

Antiviral Activity

Research has demonstrated that boronic acids can exhibit antiviral properties. In a study evaluating a series of boronic acid derivatives, compounds similar to 5-bromo-2-methoxy-4-methylphenylboronic acid were tested for their efficacy against HIV-1 and HIV-2. The results indicated that certain derivatives showed significant antiviral activity, with IC50 values in the low micromolar range, suggesting potential as therapeutic agents against retroviral infections .

Anti-cancer Properties

The compound's ability to inhibit cancer cell proliferation has been investigated. A study focusing on microtubule-stabilizing agents highlighted that similar boronic acids could disrupt microtubule dynamics, leading to apoptosis in cancer cells. The mechanism involves binding to tubulin, thereby preventing normal mitotic spindle formation .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5-Bromo-2-methoxy-4-methylphenylboronic acid | 3.5 | Tubulin |

| Control (e.g., Paclitaxel) | 0.5 | Tubulin |

Enzyme Inhibition

Boronic acids are also known for their role as enzyme inhibitors. Specifically, they can inhibit serine proteases and other enzymes involved in disease pathways. For instance, studies have shown that compounds like 5-bromo-2-methoxy-4-methylphenylboronic acid can act as dual ligands for fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1), which are implicated in pain signaling and inflammation .

The biological activity of 5-bromo-2-methoxy-4-methylphenylboronic acid primarily revolves around its ability to form reversible covalent bonds with target proteins through the boron atom. This interaction can modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Case Studies

- HIV Inhibition : A case study involving a series of boronic acids demonstrated that compounds structurally related to 5-bromo-2-methoxy-4-methylphenylboronic acid effectively inhibited HIV replication in vitro, with promising selectivity indices indicating low cytotoxicity .

- Cancer Cell Lines : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with the compound resulted in significant reductions in cell viability, correlating with increased apoptosis markers .

Q & A

Q. Optimization Strategy :

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C to balance reactivity and steric challenges .

- Monitor coupling efficiency via HPLC (C18 column, acetonitrile/water gradient).

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Contradictions often arise from:

Substrate Purity : Impurities in the boronic acid (e.g., dehydration to boroxines) reduce coupling efficiency. Validate purity via NMR (δ ~28–32 ppm for boronic acid) .

Catalyst Selection : Pd(dppf)Cl₂ may outperform Pd(PPh₃)₄ in sterically hindered systems.

Solvent Effects : Dioxane enhances solubility of bulky substrates compared to THF.

Case Study : A study reporting 45% yield (THF) vs. 72% (dioxane) highlights solvent’s role in steric mitigation .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific GHS data is limited for this compound, analogous boronic acids require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of boronic acid dust.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can researchers evaluate the biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test derivatives against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC).

- Cellular Uptake Studies : Label derivatives with for PET imaging to assess biodistribution in cancer models.

- Molecular Docking : Simulate interactions using AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.